Fmoc-DL-2-aminoheptanedioic acid

Übersicht

Beschreibung

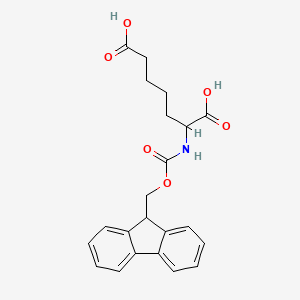

Fmoc-DL-2-aminoheptanedioic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of DL-2-aminoheptanedioic acid. This protecting group is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-2-aminoheptanedioic acid typically involves the protection of the amino group of DL-2-aminoheptanedioic acid with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-DL-2-aminoheptanedioic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group under basic conditions using reagents like piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU, HATU, or DIC.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HBTU, HATU, or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence and structure. The deprotection step yields the free amino group, which can then participate in further coupling reactions to extend the peptide chain .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-DL-2-aminoheptanedioic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a protective moiety for the amino group, allowing selective reactions without interference from other functional groups. This selectivity is crucial for constructing complex peptides with desired sequences and functionalities.

Table 1: Comparison of Peptide Synthesis Techniques

| Technique | Description | Advantages |

|---|---|---|

| SPPS | Solid-phase method using Fmoc-protected amino acids | High efficiency, automation potential |

| Liquid-phase | Traditional method involving solution chemistry | Simplicity in handling small-scale reactions |

| Microwave-assisted | Accelerates reactions using microwave energy | Reduced reaction times, improved yields |

Drug Development

In pharmaceutical research, this compound serves as a building block for developing peptide-based therapeutics. Its derivatives can lead to new drug candidates targeting various diseases. The ability to modify the peptide chain length and composition allows researchers to tailor pharmacokinetic properties.

Case Study: Peptide Therapeutics Development

A study demonstrated that peptides synthesized using this compound exhibited enhanced bioactivity compared to traditional peptides. The incorporation of this amino acid improved solubility and stability, making it a promising candidate for further drug development efforts .

Bioconjugation

The compound is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This is particularly important for creating targeted drug delivery systems, where precise localization of therapeutics is critical for efficacy.

Table 2: Bioconjugation Applications

| Application | Description |

|---|---|

| Targeted Drug Delivery | Attaching drugs to specific cell types |

| Diagnostic Imaging | Conjugating imaging agents for enhanced detection |

| Vaccine Development | Linking antigens to improve immune response |

Analytical Chemistry

This compound is utilized as a standard in analytical methods for quantifying amino acids and peptides. Its consistent properties provide reliable results in quality control and research laboratories.

Cosmetic Formulations

In the cosmetic industry, this compound finds applications in formulations aimed at improving skin health. Its ability to enhance the stability and efficacy of active ingredients makes it valuable for developing advanced skincare products.

Wirkmechanismus

The mechanism of action of Fmoc-DL-2-aminoheptanedioic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds. The compound’s effectiveness is due to the stability of the Fmoc group under acidic conditions and its easy removal under basic conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-DL-2-aminopentanedioic acid

- Fmoc-DL-2-aminobutanedioic acid

- Fmoc-DL-2-aminopropanedioic acid

Uniqueness

Fmoc-DL-2-aminoheptanedioic acid is unique due to its specific chain length and the presence of the Fmoc protecting group. This combination allows for the synthesis of peptides with unique properties and functionalities that are not achievable with shorter or longer chain amino acids .

Biologische Aktivität

Fmoc-DL-2-aminoheptanedioic acid (Fmoc-DL-AHDA) is a modified amino acid that plays a significant role in peptide synthesis and drug development. This compound, characterized by its unique structure and properties, has been investigated for various biological activities, particularly in the fields of antimicrobial research and cancer therapeutics. This article reviews the biological activity of Fmoc-DL-AHDA, highlighting its applications, mechanisms of action, and relevant case studies.

This compound has the following chemical formula:

| Property | Details |

|---|---|

| Chemical Formula | C₂₂H₂₃NO₆ |

| CAS Number | 161125-38-8 |

| Molecular Weight | 397.42 g/mol |

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protective group, which enhances its stability during peptide synthesis while allowing for selective reactions.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of Fmoc-modified amino acids exhibit notable antimicrobial activity. For instance, research on triazine derivatives synthesized from Fmoc amino acids showed significant antibacterial effects against various strains of bacteria. The mechanism of action involved intracellular targeting and disruption of bacterial membrane integrity, leading to cell death without hemolytic activity on human red blood cells .

Table 1: Antimicrobial Activity of Fmoc-Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Hemolytic Activity |

|---|---|---|---|

| BJK-4 | E. coli | 16 µg/mL | None |

| BJK-6 | S. aureus | 32 µg/mL | None |

| Fmoc-DL-AHDA | Various Gram-negative bacteria | TBD | TBD |

Cancer Therapeutics

Fmoc-DL-AHDA has also been explored in the context of cancer treatment. Peptidomimetics derived from Fmoc-modified amino acids have shown promise in targeting HER2-overexpressed cancers. These compounds can inhibit the dimerization of epidermal growth factor receptors (EGFR), thereby blocking critical signaling pathways involved in tumor growth and proliferation .

Case Study: HER2-Targeting Peptidomimetics

In a study focusing on HER2-positive breast cancer, peptidomimetics incorporating Fmoc-DL-AHDA demonstrated potent antiproliferative effects at nanomolar concentrations. These compounds were shown to effectively suppress tumor growth in xenograft models, indicating their potential as therapeutic agents .

The biological activity of Fmoc-DL-AHDA and its derivatives can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of certain peptidomimetics allows them to interact with bacterial membranes, leading to depolarization and increased permeability.

- Inhibition of Protein Dimerization : In cancer models, these compounds disrupt critical protein-protein interactions necessary for tumor cell survival.

- Stability Against Proteolysis : The incorporation of the Fmoc group enhances the stability of these compounds against enzymatic degradation, making them more effective in biological systems .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c24-20(25)12-6-5-11-19(21(26)27)23-22(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGQUSSMDLUWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.